(5-(Benzyloxy)pyrimidin-2-YL)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-phenylmethoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWCWBUQRQAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction and Functionalization
The pyrimidine ring is commonly synthesized via condensation reactions involving appropriate aminopyrimidine or aminopyrazole precursors with diethyl malonate or related compounds under basic conditions. For example, reaction of aminopyrazole derivatives with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycles, which can be further chlorinated using phosphorus oxychloride to introduce reactive halogen atoms at specific positions on the ring (e.g., 5,7-dichloropyrimidine derivatives).
Introduction of the Benzyloxy Group
The benzyloxy substituent is introduced by nucleophilic substitution reactions, often involving benzyl alcohol or benzyl halides. For instance, benzyl alcohol can be reacted with ethyl bromoacetate in the presence of sodium hydride to form benzyl ethers with good yields (~76%). Alternatively, benzyl halides can be used to alkylate hydroxyl groups on the pyrimidine ring or intermediates under basic conditions (e.g., NaHCO3/KI in acetonitrile).
Installation of the Methanol Group
The methanol substituent at the 2-position is typically introduced via nucleophilic substitution or reduction steps. For example, selective substitution of a chlorine atom on the pyrimidine ring with a hydroxymethyl group can be achieved through palladium-catalyzed coupling reactions or by reduction of aldehyde intermediates formed by oxidation of primary alcohol precursors.
Protection and Deprotection Strategies
The benzyloxy group serves as a protecting group for hydroxyl functionalities during synthesis. After key transformations, the benzyl protecting group can be removed by catalytic hydrogenation (hydrogenolysis) using palladium on activated charcoal, yielding the free hydroxyl group in moderate to good yields (e.g., 66% yield for deprotection).
Catalytic and Coupling Reactions
- Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling reactions are employed to attach various substituents to the pyrimidine ring, including benzyloxy groups or aromatic moieties, with moderate yields (55–61%).
- Buchwald–Hartwig Amination: This palladium-catalyzed amination reaction is used for introducing amino substituents or ring closure steps in the synthesis of heterocyclic pyrimidine derivatives.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | Aminopyrazole + Diethyl malonate + NaOEt | 84–89 | Formation of dihydroxy-heterocycle |
| 2 | Chlorination | Phosphorus oxychloride | 38–61 | Introduction of chlorine atoms at pyrimidine |
| 3 | Nucleophilic substitution | Morpholine + K2CO3, room temperature | 92–94 | Selective substitution of chlorine |
| 4 | Benzylation (ether formation) | Benzyl alcohol + ethyl bromoacetate + NaH | 76 | Formation of benzyloxy ether |
| 5 | Suzuki coupling | Pd catalyst + boronic acid/ester | 55–61 | Introduction of aromatic substituents |
| 6 | Deprotection (hydrogenolysis) | H2, Pd/C | 66 | Removal of benzyl protecting group |
| 7 | Oxidation | Dess–Martin periodinane or other oxidants | Variable | Conversion of alcohol to aldehyde intermediates |
Research Findings and Analysis
- The use of benzyl protecting groups is critical for the selective functionalization of the pyrimidine ring without undesired side reactions on hydroxyl groups.
- Chlorination with phosphorus oxychloride is a key step to activate positions on the pyrimidine ring for further nucleophilic substitution.
- Palladium-catalyzed cross-coupling reactions provide versatility in modifying the pyrimidine core with various substituents, enhancing the compound's structural diversity.
- Deprotection by catalytic hydrogenation is efficient and mild, preserving sensitive functionalities in the molecule.
- Multi-step synthetic routes require careful control of reaction conditions (temperature, solvent, base/acid presence) to optimize yields and selectivity.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Reaction | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Pyrimidine ring formation | Condensation with diethyl malonate | Aminopyrazole, NaOEt, reflux | 84–89 | Base-mediated cyclization |
| Chlorination | Phosphorus oxychloride | POCl3, 70–140 °C | 38–61 | Halogenation for activation |
| Benzyloxy group introduction | Benzylation via nucleophilic substitution | Benzyl alcohol or benzyl halides, NaH or NaHCO3/KI | 76 | Protecting group installation |
| Coupling reactions | Suzuki, Buchwald–Hartwig | Pd catalyst, boronic acids/esters or amines | 55–94 | Key for diversification |
| Deprotection | Hydrogenolysis | H2, Pd/C | 66 | Removal of benzyl protecting groups |
| Oxidation | Dess–Martin periodinane or equivalents | Mild oxidants | Variable | Alcohol to aldehyde conversion |
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation Products: Aldehydes, Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various nucleophile-substituted pyrimidines.
Scientific Research Applications
Chemistry: (5-(Benzyloxy)pyrimidin-2-YL)methanol is used as a building block in the synthesis of more complex heterocyclic compounds . It is also employed in the development of novel ligands for coordination chemistry .
Biology and Medicine: It is being investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials . Its derivatives are explored for use in various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxy group and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and modulating biological pathways . Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Pyrimidine and Pyridine Derivatives
| Compound Name | Core Structure | Substituents at Position 5 | Substituents at Position 2 | Additional Features |
|---|---|---|---|---|
| (5-(Benzyloxy)pyrimidin-2-YL)methanol | Pyrimidine | Benzyloxy | Methanol | None |
| (4-(Benzyloxy)-1-(pyrimidin-2-yl)-1H-indol-2-yl)methanol (4ea) | Pyrimidine-indole hybrid | Benzyloxy (on indole) | Methanol (on indole) | Fused indole ring |
| (5-Bromo-3-methoxypyridin-2-yl)methanol | Pyridine | Bromo, Methoxy | Methanol | Pyridine core (vs. pyrimidine) |
| 1-(5-(Benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione | Pyrimidine | Benzyloxy | Piperazine-2,6-dione | Cyclic amide substituent |
Key Observations :
- Core Heterocycle: The substitution of pyrimidine (two nitrogen atoms) with pyridine (one nitrogen) alters electronic properties and hydrogen-bonding capacity. For example, (5-Bromo-3-methoxypyridin-2-yl)methanol (pyridine-based) exhibits distinct reactivity compared to pyrimidine derivatives .
- Substituent Effects : The benzyloxy group at position 5 is conserved in some analogues (e.g., compound 4ea), but its placement on a fused indole ring (as in 4ea) introduces steric and electronic differences .
- Functional Group Diversity : The hydroxymethyl group in the target compound contrasts with bulkier groups like piperazine-2,6-dione in , which may reduce membrane permeability but enhance target binding specificity .
Spectroscopic Data Comparison
Table 2: Selected NMR Chemical Shifts (δ in ppm)
| Compound | 1H NMR (Pyrimidine/Indole Protons) | 13C NMR (Key Carbons) | Benzyloxy Protons (δ) |
|---|---|---|---|
| This compound | δ 8.55 (s, 2H, pyrimidine) | Not reported | δ 5.19 (s, 2H) |
| 4ea | δ 8.55 (pyrimidine), 7.44 (indole) | δ 158.28 (C=O), 157.76 (aromatic C) | δ 5.19 (s, 2H) |
| 1-(5-(Benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione | δ 8.55 (pyrimidine) | δ 170.2 (C=O, piperazine) | δ 5.19 (s, 2H) |
Key Findings :
- The pyrimidine protons in the target compound and its piperazine derivative () resonate identically at δ 8.55, confirming similar electronic environments .
- The benzyloxy group’s protons (δ ~5.19) remain consistent across analogues, indicating minimal electronic perturbation from additional substituents .
- The indole ring in 4ea introduces downfield-shifted aromatic carbons (δ 157.76) compared to simpler pyrimidines .
Biological Activity
(5-(Benzyloxy)pyrimidin-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2, characterized by a pyrimidine ring substituted with a benzyloxy group and a hydroxymethyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and influence cellular processes. The compound may interact with specific receptors or enzymes, leading to alterations in cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in cancer progression. For instance, docking studies have shown promising binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antiangiogenic | Suppression of blood vessel formation | |
| Enzyme inhibition (MMPs) | Potential modulation of metastatic processes |
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of derivatives related to this compound. The compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved cell cycle arrest at the sub-G1 phase, indicating apoptosis .
Case Study 2: Enzyme Interaction
In silico studies demonstrated that this compound analogs effectively inhibited MMP-2 and MMP-9 activities. These enzymes are implicated in cancer metastasis, suggesting that this compound could play a role in preventing tumor spread through enzymatic inhibition .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Anticancer Activity : The compound has shown promise as an anticancer agent through various assays, indicating its potential for further development as a therapeutic agent.
- Mechanistic Insights : Detailed molecular dynamics simulations suggest stable binding interactions with target enzymes, supporting its role as an inhibitor.
- In Vivo Studies : Future studies are warranted to evaluate the in vivo efficacy and safety profile of this compound, as current research primarily focuses on in vitro assessments.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (5-(Benzyloxy)pyrimidin-2-YL)methanol, and how do they influence experimental design?
- Answer : The compound’s LogP (2.1) and polar surface area (PSA, ~45.6 Ų) suggest moderate hydrophobicity and hydrogen-bonding capacity, critical for solubility and membrane permeability in biological assays . Its exact molecular weight (258.137 g/mol) and hydrogen-bond donor/acceptor counts (1 and 4, respectively) guide purification strategies (e.g., reverse-phase HPLC) and derivatization workflows. Stability studies should prioritize protecting the hydroxymethyl group from oxidation, as seen in analogous pyrimidinylmethanol derivatives .
Q. What synthetic methodologies are commonly used to prepare this compound?
- Answer : A two-step approach is typical:
- Step 1 : Benzyl ether protection of a hydroxylated pyrimidine precursor (e.g., via Mitsunobu reaction or nucleophilic substitution).
- Step 2 : Hydroxymethylation at the 2-position using formaldehyde or glyoxylic acid under basic conditions. Catalytic hydrogenation (e.g., Pd/C in methanol) is often employed for deprotection of intermediates, as demonstrated in related benzyloxy-pyrimidine syntheses .
- Key Data : HRMS (ESI) for structural validation: m/z [M+H]+ calculated for analogous compounds: 256.1086 (observed: 256.1075) .
Q. How can researchers verify the structural integrity of this compound?
- Answer :
- NMR : Look for characteristic signals: δ ~4.6 ppm (CH₂OH), δ ~5.1 ppm (benzyloxy CH₂), and pyrimidine ring protons (δ 6.5–8.5 ppm) .
- HRMS : Exact mass confirmation (e.g., m/z 258.137 for C₁₃H₁₄N₂O₂) .
- X-ray crystallography : Resolves regiochemistry and confirms spatial orientation of substituents, though limited by crystal-growing challenges .
Advanced Research Questions
Q. How do solvent systems and catalysts influence regioselective functionalization of the pyrimidine ring?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 2-position due to stabilization of transition states. For example, cobalt-catalyzed C–H activation in chloroform enables selective aminomethylation of pyrimidines . Computational studies (DFT) predict electron density distribution, guiding catalyst selection (e.g., Pd/C for hydrogenolysis of benzyl groups) .
Q. What computational tools can model the compound’s reactivity in drug discovery contexts?
- Answer :
- Molecular docking : Assess binding to targets (e.g., kinases) using PyMOL or Schrödinger Suite, leveraging the hydroxymethyl group’s hydrogen-bonding potential .
- DFT calculations : Predict oxidation susceptibility of the CH₂OH group (e.g., B3LYP/6-31G* level) .
- Case Study : Analogous pyrimidinylmethanols show affinity for purinergic receptors (e.g., P2X7), validated via in silico and SPR assays .
Q. How can conflicting stability data (e.g., oxidation rates) be resolved experimentally?
- Answer : Contradictions arise from solvent polarity and trace metal impurities. Mitigation strategies:
- Oxidative stability : Compare rates in methanol (protic) vs. acetonitrile (aprotic) using HPLC-MS. Add antioxidants (e.g., BHT) or store under nitrogen .
- Accelerated degradation studies : Expose to UV light or elevated temperatures (40–60°C) and monitor decomposition products via LC-HRMS .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : The absence of stereocenters simplifies scaling, but side reactions (e.g., over-oxidation to carboxylic acids) require strict control:
- Temperature : Maintain ≤0°C during hydroxymethylation to minimize byproducts.
- Catalyst loading : Optimize Pd/C ratios (5–10 wt%) for efficient benzyl group removal without over-reduction .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| LogP | 2.1 | Predicts lipid bilayer penetration |
| PSA | 45.6 Ų | Indicates hydrogen-bonding capacity |
| Rotatable bonds | 6 | Flexibility for target binding |
| Stability | Sensitive to oxidation | Requires inert storage conditions |
Table 2 : Recommended Analytical Methods
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural validation | |
| HRMS | Exact mass confirmation | |
| HPLC-PDA | Purity assessment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
